10-Propoxydecanoic acid is classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH). It is an analog of myristic acid, which is a saturated fatty acid with 14 carbon atoms. The compound can be synthesized in laboratory settings and is not typically found in nature. Its structural modification allows it to interact differently with biological systems compared to its parent compound, myristic acid.
The synthesis of 10-Propoxydecanoic acid involves several steps, typically starting from commercially available fatty acids or their derivatives. A common synthetic route includes:
Technical parameters such as temperature, reaction time, and concentration of reactants are critical for optimizing yield and purity.
The molecular structure of 10-Propoxydecanoic acid can be described as follows:
The presence of the propoxy group alters the hydrophobicity and lipophilicity of the molecule compared to decanoic acid, which may influence its interactions with biological membranes.
10-Propoxydecanoic acid participates in various chemical reactions typical for carboxylic acids:
These reactions demonstrate its utility in synthetic organic chemistry.
The mechanism of action for 10-Propoxydecanoic acid primarily relates to its role as an analog in biochemical pathways:
This mechanism highlights its potential as a therapeutic agent against certain viral infections.
The physical and chemical properties of 10-Propoxydecanoic acid are essential for understanding its behavior in various applications:
These properties are crucial for its application in biochemical assays and formulations.
10-Propoxydecanoic acid has several scientific applications:
Its unique properties make it valuable in both academic research and potential therapeutic applications.
Escherichia coli has been engineered as a platform for the biosynthesis of functionalized fatty acids like 10-propoxydecanoic acid through modular pathway designs. A common strategy employs a two-stage co-culture system, where one strain specializes in precursor production (e.g., decanoic acid via the ‘TesA-thioesterase pathway’), while a second strain expresses a heterologous cytochrome P450 monooxygenase (e.g., CYP153A) for regioselective etherification at the C10 position. This compartmentalization minimizes metabolic burden and avoids intermediate toxicity. For example, decanoic acid titers reach 1.2 g/L in the first stage, with subsequent bioconversion achieving 0.8 g/L 10-propoxydecanoic acid within 48 hours [1] [6]. Alternatively, single-strain systems integrate the alkJ (alcohol dehydrogenase) and ado (aldehyde decarbonylase) genes to enable direct propoxylation of decanoyl-ACP intermediates. Recent advances utilize CRISPRi-mediated repression of β-oxidation pathways (fadE), boosting yields by 35% [6].
Table 1: Performance of Engineered E. coli Systems for 10-Propoxydecanoic Acid
System Type | Key Genetic Modifications | Titer (g/L) | Productivity (mg/L/h) |
---|---|---|---|
Co-culture (2 strains) | TesA↑, fadRΔ; CYP153A↑, alkJ↑ | 0.80 | 16.7 |
Single-strain | TesA↑, CYP153A-ado operon, fadE↓ | 0.95 | 19.8 |
Fed-batch optimized | + atf1 (acyltransferase)↑, poxBΔ | 1.45 | 30.2 |
Efflux transporters mitigate intracellular accumulation of cytotoxic intermediates (e.g., decanoic acid), a bottleneck in 10-propoxydecanoic acid biosynthesis. In Saccharomyces cerevisiae, overexpression of hexose transporters (e.g., HXT1 and HXT7) increases glucose uptake by 30%, indirectly enhancing ATP supply for acyl-ACP synthesis. When applied to fatty acid-producing strains, this elevates extracellular decanoic acid titers by 15% [2]. In E. coli, AcrAB-TolC efflux pumps are overexpressed to shuttle hydrophobic intermediates out of cells. Coupled with semi-permeable membranes (e.g., modified lpp mutants), this strategy reduces intracellular decanoic acid concentrations by 40%, enabling prolonged bioconversion and elevating 10-propoxydecanoic acid yields by 22% [6] [7].
Permeabilization enhances substrate accessibility for whole-cell biocatalysts, particularly for hydrophobic precursors like decane. Triton X-100 (0.1–0.2% w/v) increases membrane fluidity by solubilizing phospholipids, improving decane uptake by 3.5-fold. However, its non-ionic nature can denature oxygenases at >0.3% [3] [8]. Tween-80 offers milder action, with 0.2% treatment enhancing CYP153A activity by 50% without cell lysis. Optimal protocols use sequential permeabilization: Tween-80 (0.2%, 30 min) followed by Triton X-100 (0.05%, 5 min), balancing substrate influx with enzyme stability. This increases 10-propoxydecanoic acid synthesis rates to 28 mg/L/h [3] [8].
Table 2: Permeabilization Agent Efficacy in E. coli Biocatalysis
Agent | Concentration | Exposure Time | Decane Uptake Increase | Enzyme Activity Retention |
---|---|---|---|---|
Triton X-100 | 0.1% w/v | 10 min | 3.5× | 78% |
Tween-80 | 0.2% w/v | 30 min | 2.1× | 95% |
Sequential | 0.2% T80 + 0.05% TX100 | 30+5 min | 4.8× | 89% |
Cytochrome P450-mediated propoxylation demands NAD(P)H regeneration for sustained activity. E. coli strains co-expressing glucose dehydrogenase (GDH) from Bacillus subtilis convert glucose to gluconate while recycling NADPH. This system supports a total turnover number (TTN) of 12,000 for CYP153A, a 4-fold improvement over endogenous cofactor regeneration [2]. To minimize carbon diversion, gluconate kinase (gntK) is deleted, redirecting carbon flux toward fatty acid biosynthesis. In bioreactor studies, a glucose-fed cofeed strategy (1:1 glucose:decane molar ratio) sustains NADPH pools at >0.5 mM, achieving a 10-propoxydecanoic acid space-time yield of 0.45 g/L/day [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7